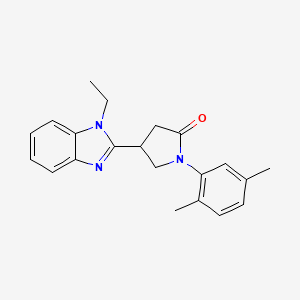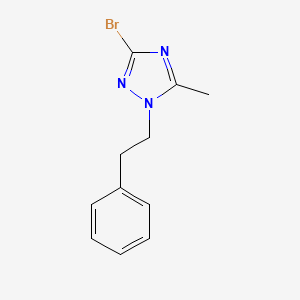
(E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan compounds related to the target molecule involves several steps, including the preparation of 3-(5-nitro-2-furyl)acrylonitrile and its subsequent reactions with various reagents to form different derivatives. For instance, the treatment of this compound with diazomethane leads to the formation of a triazole derivative . Additionally, the synthesis of cis and trans isomers of 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile and their bromine derivatives has been reported, which involves isomerization and bromination reactions . The synthesis of acrylic acids and their functional derivatives also involves bromination and esterification reactions .
Molecular Structure Analysis
The molecular structure of furan compounds is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The nitro group and acrylonitrile moiety contribute to the reactivity of these compounds. The steric configurations of these molecules, such as cis and trans isomers, play a significant role in their chemical behavior and potential applications .
Chemical Reactions Analysis
The chemical reactions involving these furan compounds are diverse and include the formation of oxadiazoles and triazoles through cyclization reactions . Bromination reactions are used to introduce bromine atoms into the furan ring, leading to the formation of dibromo and monobromo compounds, which can further undergo isomerization . The conversion of acrylic acids into their esters and amides through reactions with alcohols and ammonia, respectively, has also been described .
Physical and Chemical Properties Analysis
The physical and chemical properties of these furan compounds are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitro group affects the electron density of the furan ring and can impact the reactivity towards nucleophilic and electrophilic agents. The thermal analyses of these compounds can lead to cyclization and other transformations, indicating their thermal stability and reactivity . The steric configurations of the isomers also affect their physical properties, such as melting points and solubility .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Nitrofuran compounds, which include structures similar to (E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile, have been extensively studied for their antimicrobial properties. Nitrofurazone and nitrofurantoin are prominent examples that have found clinical use due to their effectiveness against a wide spectrum of Gram-positive and Gram-negative bacteria. These compounds have remained clinically useful over the decades, showcasing significant activity against common urinary tract pathogens and other bacterial strains that have developed resistance to other antibacterials. The interest in nitrofurans has been reinvigorated with the development of nitrofurazone-impregnated catheters for the prophylaxis of catheter-associated urinary tract infections (CAUTI), reflecting the ongoing potential of nitrofuran derivatives in antimicrobial applications (Guay, 2012).
Atmospheric Chemistry
The atmospheric occurrence of nitrophenols, which share the nitrofuran moiety, has been reviewed, highlighting their formation through combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. These compounds' atmospheric behavior, including their sources and sinks, provides insight into the environmental impact and behavior of nitrofuran derivatives. Understanding the chemistry of nitrofuran and nitrophenol compounds in the atmosphere is crucial for assessing their environmental fate and potential risks (Harrison et al., 2005).
Drug Development and Pharmaceutical Applications
Research on nitrofurans for external use has highlighted the development of drugs containing nitrofuran derivatives. The antimicrobial action and specific mechanism of action on bacterial cells of nitrofurans make them valuable in pharmaceutical applications. The low level of antimicrobial resistance development allows these compounds to remain effective over long periods. This area of research shows the potential for creating new drugs, including combination drugs and new treatment methods, based on nitrofuran derivatives (Beliatskaya et al., 2019).
Eigenschaften
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S/c17-9-12(8-13-6-7-15(22-13)19(20)21)16-18-14(10-23-16)11-4-2-1-3-5-11/h1-8,10H/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXHUEVERWNGPM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-nitrofuran-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514400.png)

![2-[(3-Chloro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2514405.png)
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514406.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2514407.png)


![3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2514413.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)
![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2514417.png)
